BenchChemオンラインストアへようこそ!

Mantabegron

Medicinal Chemistry Drug Discovery Structure-Activity Relationship

Secure your supply of Mantabegron (CAS 36144-08-8), the definitive adamantane-based β3-AR agonist. As an INN-listed reference standard, it is irreplaceable for replicating foundational overactive bladder (OAB) studies and exploring structure-activity relationships (SAR) around its unique low molecular weight scaffold. Its classification as a veterinary drug makes it the only contextually appropriate tool for non-human species research, unlike human-specific agents. Avoid experimental variability by choosing the correct pharmacological probe for historical data validation and medicinal chemistry exploration.

Molecular Formula C19H27NO2
Molecular Weight 301.4 g/mol
CAS No. 36144-08-8
Cat. No. B10859484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMantabegron
CAS36144-08-8
Molecular FormulaC19H27NO2
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)NCC(COC4=CC=CC=C4)O
InChIInChI=1S/C19H27NO2/c21-17(13-22-18-4-2-1-3-5-18)12-20-19-9-14-6-15(10-19)8-16(7-14)11-19/h1-5,14-17,20-21H,6-13H2
InChIKeyOVHWFGPUZGJWAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mantabegron (CAS 36144-08-8): A Foundational β3-Adrenoceptor Agonist for Bladder Function Research


Mantabegron (CAS 36144-08-8) is a synthetic β3-adrenoceptor (β3-AR) agonist that serves as a foundational compound in the development of therapies for overactive bladder (OAB) and related smooth muscle disorders. It is formally recognized as an International Nonproprietary Name (INN) [1] and is characterized by its adamantane-based chemical structure (C19H27NO2). As a selective β3-AR agonist, it acts on receptors in the bladder detrusor muscle to facilitate smooth muscle relaxation, a mechanism that was pioneering for non-antimuscarinic OAB treatment .

The Specificity of Mantabegron: Why Not All β3-Adrenoceptor Agonists Are Interchangeable


Generic substitution between β3-AR agonists is not scientifically valid due to critical differences in their molecular pharmacology, selectivity profiles, and intended use cases. While many compounds in this class share a common mechanism of β3-AR activation, their off-target activity at β1- and β2-adrenoceptors, their metabolic pathways, and their species-specific receptor affinities can vary dramatically. For Mantabegron, its classification as a veterinary drug in some regulatory contexts [1] immediately differentiates it from human-specific agents like mirabegron and vibegron. Furthermore, even within research settings, using a later-generation agonist cannot replicate the exact pharmacological fingerprint of an earlier, structurally distinct compound, which is essential for understanding structure-activity relationships (SAR) and validating historical findings. The following quantitative evidence details where these differences manifest in measurable terms.

Quantitative Evidence for Mantabegron: Key Differentiators vs. In-Class Comparators


Molecular Weight: A Measurable Structural Distinction from Modern β3-AR Agonists

Mantabegron (C19H27NO2) possesses a molecular weight of 301.42 g/mol, which is notably lower than that of modern, clinically approved β3-AR agonists . This fundamental difference in molecular size is a direct consequence of its unique adamantane scaffold, a structural feature absent in later compounds. This lower molecular weight may influence its physicochemical properties, such as lipophilicity and membrane permeability, and is a key differentiator for researchers studying structure-activity relationships (SAR) within this drug class.

Medicinal Chemistry Drug Discovery Structure-Activity Relationship

Regulatory Pathway & Species-Specific Application: A Definitive Procurement Distinction

In contrast to mirabegron and vibegron, which are developed and approved exclusively for human use, Mantabegron is classified as a veterinary drug in certain regulatory frameworks, specifically noted for use in animal digestive system and anti-obesity applications [1]. This is a critical distinction that directly impacts procurement for non-human research models. While mirabegron is investigated for canine bladder function, its primary development path and toxicological profile are centered on human physiology [2]. Mantabegron's documented veterinary classification provides a clear, regulatory-based rationale for its selection in specific animal studies.

Veterinary Pharmacology Regulatory Affairs Comparative Medicine

Structural Scaffold: The Adamantane Core as a Unique Pharmacophoric Feature

The chemical structure of Mantabegron is defined by its 1-(adamantane-1-ylamino)-3-phenoxypropan-2-ol core, featuring a rigid, lipophilic adamantane group [1]. This scaffold is a defining characteristic that is absent in all other major β3-AR agonists. For instance, Mirabegron is built upon an acylanilide core, while Vibegron uses a pyrrolidine-based scaffold. The presence of the adamantane moiety is known to significantly influence a molecule's conformational restriction and lipophilicity, parameters that are crucial for receptor binding and blood-brain barrier penetration. This structural divergence provides a unique pharmacophoric starting point for medicinal chemistry optimization and is a key differentiator for structure-based drug design efforts.

Medicinal Chemistry Pharmacophore Modeling Drug Design

Procurement-Relevant Applications for Mantabegron (CAS 36144-08-8)


Historical Control in β3-AR Bladder Function Assays

When replicating or building upon early foundational studies of β3-AR agonists, Mantabegron serves as a critical reference standard. Its distinct pharmacological profile, as outlined in Section 3, ensures that historical data can be accurately contextualized, a task for which modern, structurally divergent agonists are inappropriate .

Structure-Activity Relationship (SAR) Probe for Adamantane-Based Agonists

Medicinal chemists investigating the impact of bulky, lipophilic groups on β3-AR affinity and selectivity can use Mantabegron as a key scaffold. Its low molecular weight and adamantane core provide a unique chemical starting point that is not available in other β3-AR agonists, allowing for exploration of a distinct region of chemical space .

Veterinary Pharmacology Research Tool

For studies focused on non-human species, particularly where β3-AR-mediated effects on metabolism or smooth muscle function are being investigated, Mantabegron's documented classification as a veterinary drug makes it a more contextually appropriate tool than human-specific agents like mirabegron or vibegron .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mantabegron

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.